molecular formula C15H22O2 B12652892 Trichotheca-9,12-dien-15-ol CAS No. 155680-81-2

Trichotheca-9,12-dien-15-ol

Cat. No.: B12652892
CAS No.: 155680-81-2
M. Wt: 234.33 g/mol
InChI Key: PQBNUDVBMOMLPM-APIJFGDWSA-N
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Description

Trichotheca-9,12-dien-15-ol is a trichothecene derivative characterized by a fused tricyclic skeleton with conjugated dienes at positions 9 and 12 and a hydroxyl group at position 15. Trichothecenes are sesquiterpenoid mycotoxins produced by fungi, known for their diverse biological activities, including phytotoxicity and immunosuppression . While the exact biological role of this compound remains less documented, its structural features align with trichothecene analogs that exhibit toxicity through inhibition of protein synthesis in eukaryotic cells. Notably, the absence of an epoxy group at positions 12 and 13 (common in highly toxic trichothecenes like T-2 toxin) may reduce its cytotoxicity compared to epoxidated derivatives .

Properties

CAS No.

155680-81-2

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

[(1S,2R,7R,9R)-1,5-dimethyl-12-methylidene-8-oxatricyclo[7.2.1.02,7]dodec-5-en-2-yl]methanol

InChI

InChI=1S/C15H22O2/c1-10-4-7-15(9-16)13(8-10)17-12-5-6-14(15,3)11(12)2/h8,12-13,16H,2,4-7,9H2,1,3H3/t12-,13-,14+,15-/m1/s1

InChI Key

PQBNUDVBMOMLPM-APIJFGDWSA-N

Isomeric SMILES

CC1=C[C@@H]2[C@](CC1)([C@]3(CC[C@H](C3=C)O2)C)CO

Canonical SMILES

CC1=CC2C(CC1)(C3(CCC(C3=C)O2)C)CO

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: Trichotheca-9,12-dien-15-ol undergoes various chemical reactions, including oxidation , reduction , and substitution reactions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones , while reduction may produce alcohols .

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

Trichotheca-9,12-dien-15-ol
  • CAS: Not explicitly provided in evidence, but closely related to 101199-15-9 (de-epoxy derivative) .
  • Molecular Formula : Likely C₁₅H₂₂O₃ (inferred from analogs).
  • Key Features: Hydroxyl group at C15. Conjugated dienes at C9 and C12. No epoxy group at C12/C13.
(3α,4β)-3,4-Dihydroxytrichotheca-9,12-dien-15-yl acetate (CAS 101199-14-8)
  • Molecular Formula : C₁₇H₂₄O₅ .
  • Key Features :
    • Additional hydroxyl groups at C3 and C4.
    • Acetyl ester at C15.
    • Increased polarity (Topological Polar Surface Area [TPSA] = 69.9 Ų) compared to the parent alcohol .
(3α,4β)-Trichotheca-9,12-diene-3,4,15-triol (CAS 101199-15-9)
  • Molecular Formula : C₁₅H₂₂O₄ .
  • Key Features :
    • Three hydroxyl groups (C3, C4, C15).
    • De-epoxy structure (lacks 12,13-epoxy group).
  • Implications : The absence of an epoxy group reduces reactivity and toxicity, as epoxy rings in trichothecenes are critical for binding ribosomes .
4-(Dimethylhydroxysilyl)trichotheca-9,12-diene (CAS 118714-93-5)
  • Molecular Formula : C₁₇H₂₈O₂Si .
  • Key Features :
    • Bulky dimethylhydroxysilyl substituent.
    • Molecular weight = 292.494 g/mol.
  • Implications : The silicon-containing group introduces steric hindrance, likely altering binding affinity and metabolic stability compared to oxygenated analogs.

Structural and Physicochemical Properties

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Functional Groups Epoxy Group TPSA (Ų)
This compound ~101199-15-9* C₁₅H₂₂O₃ ~262.33 -OH (C15) No ~60.7
(3α,4β)-3,4-Dihydroxytrichotheca-9,12-dien-15-yl acetate 101199-14-8 C₁₇H₂₄O₅ 308.37 -OH (C3, C4), -OAc (C15) No 69.9
(3α,4β)-Trichotheca-9,12-diene-3,4,15-triol 101199-15-9 C₁₅H₂₂O₄ 278.33 -OH (C3, C4, C15) No 69.9
4-(Dimethylhydroxysilyl)trichotheca-9,12-diene 118714-93-5 C₁₇H₂₈O₂Si 292.49 -Si(CH₃)₂OH No 34.1

*Inferred from structurally related compounds in .

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